molecular formula C11H8N2O4 B1615485 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 61294-20-0

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1615485
CAS No.: 61294-20-0
M. Wt: 232.19 g/mol
InChI Key: UNJCZKYOAQGDIQ-UHFFFAOYSA-N
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Description

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their broad biological and pharmaceutical activities, making them of particular interest in drug discovery and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with maleic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions in a suitable solvent like acetic acid, leading to the formation of the desired pyrrole-2,5-dione derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrole-2,5-dione core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-2-3-8(13(16)17)6-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJCZKYOAQGDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351743
Record name 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61294-20-0
Record name 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-NITRO-ORTHO-TOLYL)-MALEIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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